molecular formula C9H12N2O3S B3341897 Tert-butyl (2-formylthiazol-5-yl)carbamate CAS No. 1094070-79-7

Tert-butyl (2-formylthiazol-5-yl)carbamate

Cat. No.: B3341897
CAS No.: 1094070-79-7
M. Wt: 228.27 g/mol
InChI Key: GOAYIIHFCXVBQW-UHFFFAOYSA-N
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Description

Tert-butyl (2-formylthiazol-5-yl)carbamate is an organic compound with the molecular formula C9H12N2O3S. It is a derivative of thiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its ring structure. This compound is often used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Tert-butyl (2-formylthiazol-5-yl)carbamate can be synthesized through a multi-step process. One common method involves the reaction of thiazole derivatives with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions and yields the desired carbamate product .

Industrial Production Methods

Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process may include additional purification steps such as recrystallization or chromatography to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (2-formylthiazol-5-yl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tert-butyl (2-formylthiazol-5-yl)carbamate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl (2-formylthiazol-5-yl)carbamate involves its interaction with various molecular targets. The formyl group can participate in nucleophilic addition reactions, while the thiazole ring can interact with enzymes and receptors. These interactions can modulate biological pathways and lead to various effects .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl (5-formylthiazol-2-yl)carbamate
  • Tert-butyl carbamate
  • Thiazole derivatives with different substituents

Uniqueness

Tert-butyl (2-formylthiazol-5-yl)carbamate is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. Its formyl group allows for versatile chemical modifications, making it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

tert-butyl N-(2-formyl-1,3-thiazol-5-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O3S/c1-9(2,3)14-8(13)11-6-4-10-7(5-12)15-6/h4-5H,1-3H3,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOAYIIHFCXVBQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CN=C(S1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

MnO2 (1.5 g, 18.2 mmol) was added to a solution of Tert-butyl (2-(hydroxymethyl)thiazol-5-yl)carbamate (Intermediate AA, 700 mg, 3.04 mmol) in DCM (15 mL) and stirred at RT for 16 h. After completion reaction mixture was diluted with DCM, filtered through celite. The filtrate was concentrated under vacuum to afford Tert-butyl (2-formylthiazol-5-yl)carbamate (500 mg crude). The crude was carried to next step without further purification.
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
700 mg
Type
reactant
Reaction Step Two
Name
Quantity
15 mL
Type
solvent
Reaction Step Two
Name
Quantity
1.5 g
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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